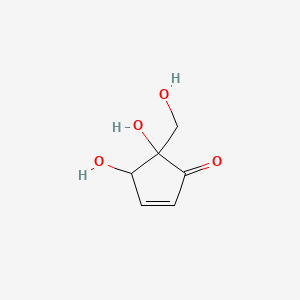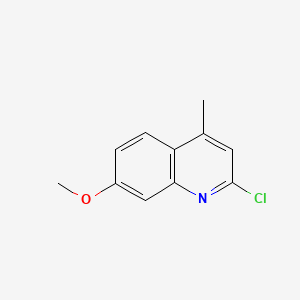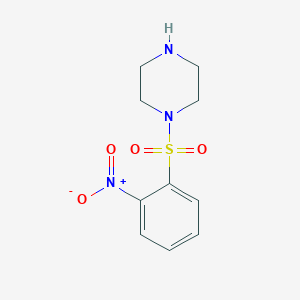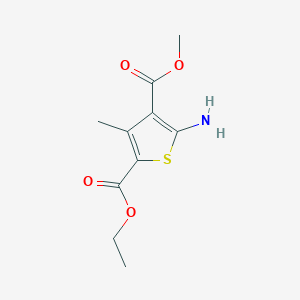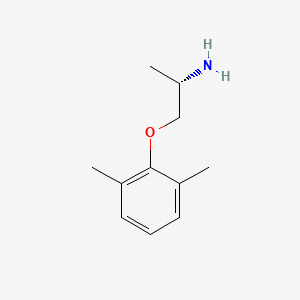
(S)-1-(2,6-dimethylphenoxy)propan-2-amine
Descripción general
Descripción
(S)-1-(2,6-dimethylphenoxy)propan-2-amine, also known as Dexfenfluramine, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of amphetamines and acts as a serotonin agonist.
Aplicaciones Científicas De Investigación
Conformational Analysis and Crystal Structures
- Crystal Structure Studies : The compound has been extensively studied for its conformational behavior and crystal structures. Research conducted by Nitek et al. (2020) examined the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including the (S)-1-(2,6-dimethylphenoxy)propan-2-amine variant. These studies contribute significantly to understanding the physical and chemical properties of these compounds (Nitek et al., 2020).
Chemical Synthesis and Catalysis
- Catalytic Amination of Alcohols : The compound has been used in the amination of alcohols. Kaniewska et al. (1988) researched the amination reaction of alcohols including 1-(2,6-dimethylphenoxy)-2-propanol, demonstrating the compound's role in chemical synthesis (Kaniewska et al., 1988).
Precursor to Pharmaceutical Compounds
- Synthesis of Pharmaceutical Compounds : Manna et al. (2019) used a chiron approach to acquire optically pure variants of the compound, which are precursors to pharmaceuticals like mexiletine. This highlights its significance in medicinal chemistry (Manna et al., 2019).
Pharmaceutical Applications
- Drug Metabolism and Bioactivity : Xi et al. (2011) studied 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists, demonstrating the compound's relevance in drug metabolism and bioactivity (Xi et al., 2011).
Supramolecular Chemistry
- Supramolecular Oxidation Studies : Marinescu et al. (2005) found that cyclodextrin derivatives catalyzed the oxidation of aromatic amines, including 2,6-dimethylphenoxy derivatives. This research underlines the compound's role in supramolecular chemistry (Marinescu et al., 2005).
Analytical Chemistry
- Enantioseparation in Anticonvulsants : Walczak et al. (2014) developed a method for determining the enantiomeric purity of 2,6-dimethylphenoxyacetyl derivatives, which includes the compound . This is significant in the field of analytical chemistry
Conformational Analysis and Crystal Structures
- Crystal Structure Studies : The compound has been extensively studied for its conformational behavior and crystal structures. Research conducted by Nitek et al. (2020) examined the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including the (S)-1-(2,6-dimethylphenoxy)propan-2-amine variant. These studies contribute significantly to understanding the physical and chemical properties of these compounds (Nitek et al., 2020).
Chemical Synthesis and Catalysis
- Catalytic Amination of Alcohols : The compound has been used in the amination of alcohols. Kaniewska et al. (1988) researched the amination reaction of alcohols including 1-(2,6-dimethylphenoxy)-2-propanol, demonstrating the compound's role in chemical synthesis (Kaniewska et al., 1988).
Precursor to Pharmaceutical Compounds
- Synthesis of Pharmaceutical Compounds : Manna et al. (2019) used a chiron approach to acquire optically pure variants of the compound, which are precursors to pharmaceuticals like mexiletine. This highlights its significance in medicinal chemistry (Manna et al., 2019).
Pharmaceutical Applications
- Drug Metabolism and Bioactivity : Xi et al. (2011) studied 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists, demonstrating the compound's relevance in drug metabolism and bioactivity (Xi et al., 2011).
Supramolecular Chemistry
- Supramolecular Oxidation Studies : Marinescu et al. (2005) found that cyclodextrin derivatives catalyzed the oxidation of aromatic amines, including 2,6-dimethylphenoxy derivatives. This research underlines the compound's role in supramolecular chemistry (Marinescu et al., 2005).
Propiedades
IUPAC Name |
(2S)-1-(2,6-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2,6-dimethylphenoxy)propan-2-amine | |
CAS RN |
94991-72-7 | |
| Record name | Mexiletine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEXILETINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX645YZ46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



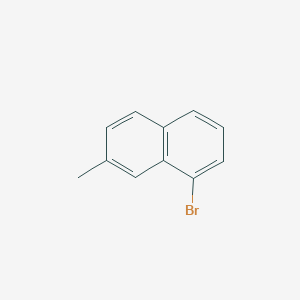
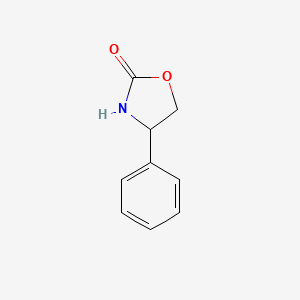
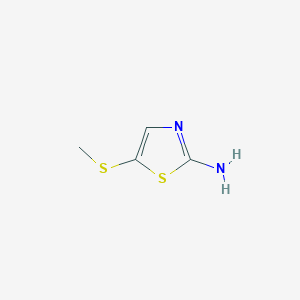
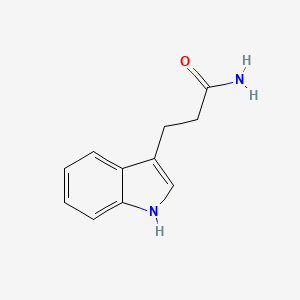
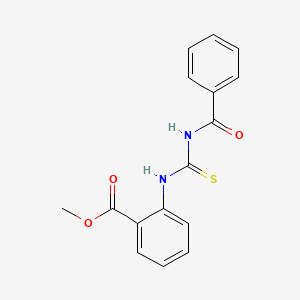
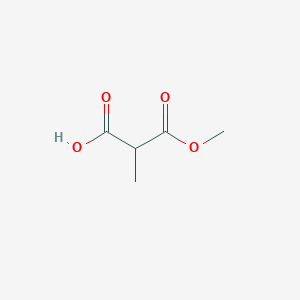
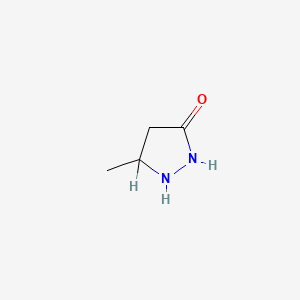
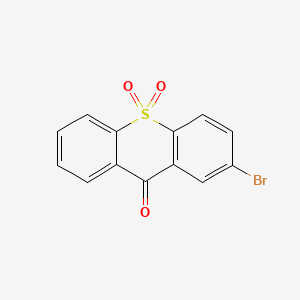
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)
![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)
